

# "Dammarenediol II 3-O-cafeate" chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dammarenediol II 3-O-cafeate*

Cat. No.: *B15594238*

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## Dammarenediol II 3-O-cafeate: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Dammarenediol II 3-O-cafeate**, a naturally occurring triterpenoid derivative. This guide details its chemical structure, known and inferred properties, and potential biological activities, supported by available data and methodologies.

## Chemical Structure and Properties

**Dammarenediol II 3-O-cafeate** is a complex molecule formed by the esterification of Dammarenediol II with caffeic acid.

Chemical Structure:

The core structure is that of Dammarenediol II, a tetracyclic triterpenoid of the dammarane type. The caffeoyl moiety is attached at the 3-O position.

- **Dammarenediol II:** A dammarane-type sapogenin that serves as a key precursor in the biosynthesis of ginsenosides.<sup>[1][2]</sup> It is produced from 2,3-oxidosqualene through cyclization catalyzed by the enzyme dammarenediol-II synthase.<sup>[1]</sup>
- **Caffeic Acid:** A well-known phenolic acid with potent antioxidant properties.

## Physicochemical Properties:

Specific experimental data for **Dammarenediol II 3-O-caffeate** is limited. The properties in the table below are a combination of data for the parent compound, Dammarenediol II, and the caffeoyl moiety, along with calculated values for the complete molecule.

Property	Value	Source/Method
Molecular Formula	C39H56O5	Calculated
Molecular Weight	620.86 g/mol	Calculated
CAS Number	Not available	N/A
IUPAC Name	(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (E)-3-(3,4-dihydroxyphenyl)acrylate	Generated
SMILES (Canonical)	<chem>CC(=CCC--INVALID-LINK--([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC--INVALID-LINK--OC(=O)/C=C/C5=CC(=C(C=C5)O)O)C)C)O)C</chem>	Generated
Melting Point of Dammarenediol II	~133-135 °C	Experimental Data

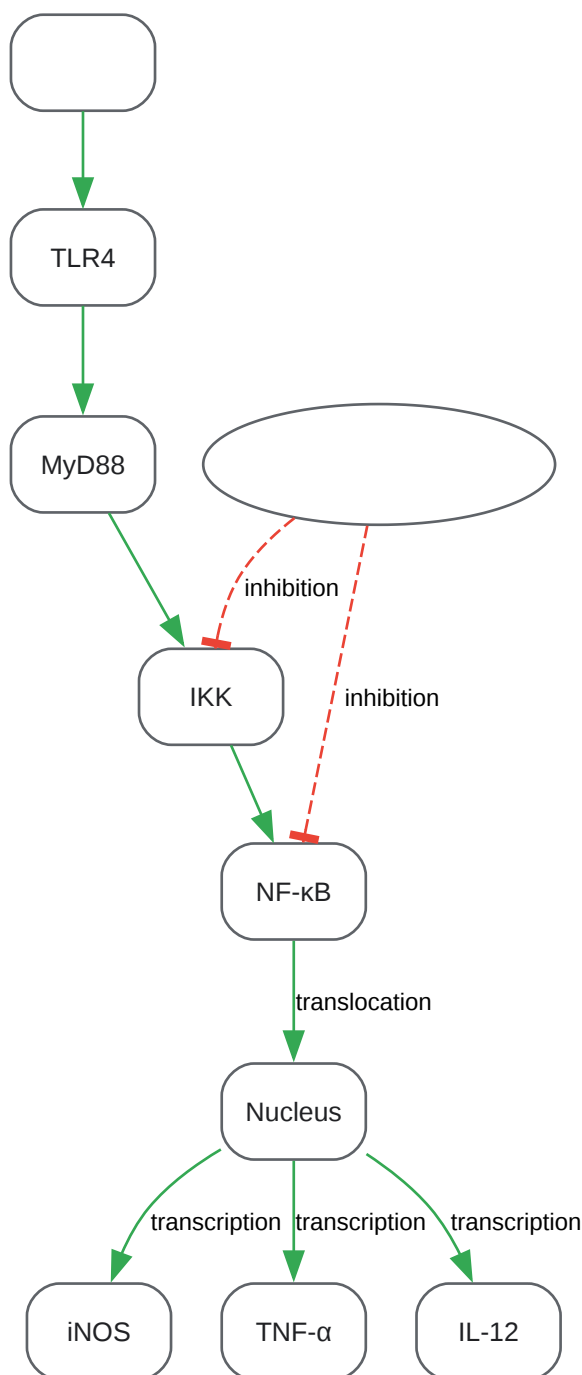
## Biosynthesis and Isolation

Dammarenediol II is a key intermediate in the biosynthetic pathway of dammarane-type ginsenosides, which are the primary active components of ginseng.[1] The biosynthesis

originates from the mevalonate pathway, leading to the formation of 2,3-oxidosqualene, which is then cyclized to Dammarenediol II. The esterification with caffeic acid at the 3-O position is a subsequent modification.

Isolation:

While specific protocols for the isolation of **Dammarenediol II 3-O-caffeate** are not readily available, general methods for the extraction and purification of triterpenoids and their derivatives from plant sources can be applied. A typical workflow is outlined below.



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## References

- 1. Production of dammarenediol-II triterpene in a cell suspension culture of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dammarenediol II | C<sub>30</sub>H<sub>52</sub>O<sub>2</sub> | CID 10895555 - PubChem [pubchem.ncbi.nlm.nih.gov]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

